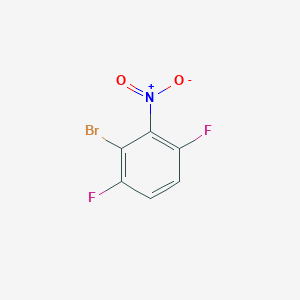

2-Bromo-3,6-difluoronitrobenzene

描述

Overview of Halogenated Nitrobenzene (B124822) Compounds

Halogenated nitrobenzenes are a class of organic molecules characterized by a benzene (B151609) ring substituted with at least one nitro group and one or more halogen atoms. The simplest aromatic nitro compound is nitrobenzene, a pale yellow, oily liquid with an almond-like scent. britannica.comwikipedia.org It is primarily used in the production of aniline (B41778) and other organic chemicals. britannica.com

The presence of both a deactivating, meta-directing nitro group and a deactivating, ortho-para-directing halogen atom on the same benzene ring leads to complex reactivity patterns in electrophilic aromatic substitution reactions. chemistry.coachsurendranatheveningcollege.com For instance, the nitration, halogenation, and sulfonation of nitrobenzene occur at a much slower rate compared to benzene itself. britannica.com The position of these substituents significantly influences the electronic environment of the aromatic ring, thereby affecting its reactivity towards both electrophiles and nucleophiles. chemistry.coachsurendranatheveningcollege.com

The physical properties of halogenated nitrobenzenes vary with the type and position of the halogen. For example, 2,6-difluoronitrobenzene is a solid with a boiling point of 91-92 °C at 11 mmHg. sigmaaldrich.com In contrast, 3,4-difluoronitrobenzene (B149031) is a clear yellow liquid. chemicalbook.com

Significance of Aromatic Substitution Patterns in Chemical Synthesis

The substitution pattern on an aromatic ring is a critical determinant of a molecule's chemical behavior and is a fundamental concept in organic synthesis. numberanalytics.comnih.gov The introduction of functional groups onto an aromatic ring can dramatically alter the molecule's physical, chemical, and biological properties. numberanalytics.com This process, known as aromatic substitution, is a cornerstone for creating complex molecules with specific functions, including pharmaceuticals and agrochemicals. numberanalytics.com

The existing substituents on a benzene ring direct the position of subsequent substitutions. This regioselectivity is governed by the electronic effects of the substituents, which can be either electron-donating (activating) or electron-withdrawing (deactivating). chemistry.coach Activating groups generally direct incoming electrophiles to the ortho and para positions, while deactivating groups direct them to the meta position. chemistry.coach This predictable control over the substitution pattern allows chemists to design multi-step syntheses to produce specific, highly substituted aromatic compounds. chemistry.coach

Furthermore, the arrangement of substituents can introduce steric hindrance, which can influence the accessibility of certain positions on the ring to reagents. fiveable.me The strategic manipulation of these electronic and steric effects is essential for the efficient synthesis of a wide array of functionalized aromatic compounds. nih.govrsc.org

Positioning of 2-Bromo-3,6-difluoronitrobenzene within the Field of Polyfunctionalized Arenes

Polyfunctionalized arenes, which are aromatic compounds bearing multiple functional groups, are ubiquitous in natural products, pharmaceuticals, and functional materials. nih.govrsc.org The specific functions of these molecules are directly tied to the nature and arrangement of the substituents on the benzene core. nih.govrsc.org

This compound, with its bromine, two fluorine, and a nitro group, is a prime example of a polyfunctionalized arene. This specific arrangement of a bulky halogen (bromine), highly electronegative atoms (fluorine), and a strong electron-withdrawing group (nitro) creates a unique electronic landscape on the aromatic ring. This distinct substitution pattern makes this compound a valuable intermediate in organic synthesis. For instance, it can be used in the preparation of biologically active small molecule inhibitors and other heterocyclic compounds. chemicalbook.com

The presence of multiple, distinct functional groups allows for selective chemical transformations at different positions on the ring, providing a versatile platform for the construction of more complex molecular architectures. The study of such polyfunctionalized arenes is crucial for advancing various areas of chemistry, from drug discovery to materials science. nih.govrsc.org

Structure

3D Structure

属性

IUPAC Name |

2-bromo-1,4-difluoro-3-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2BrF2NO2/c7-5-3(8)1-2-4(9)6(5)10(11)12/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIUSQZYGBQQWAF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1F)[N+](=O)[O-])Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2BrF2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201283346 | |

| Record name | Benzene, 2-bromo-1,4-difluoro-3-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201283346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1804402-94-5 | |

| Record name | Benzene, 2-bromo-1,4-difluoro-3-nitro- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1804402-94-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene, 2-bromo-1,4-difluoro-3-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201283346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity Profiles and Transformational Pathways of 2 Bromo 3,6 Difluoronitrobenzene

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution is a cornerstone of synthetic organic chemistry, enabling the introduction of a wide array of functional groups onto an aromatic ring. In the case of 2-bromo-3,6-difluoronitrobenzene, the presence of multiple electron-withdrawing groups renders the aromatic ring highly susceptible to nucleophilic attack.

Mechanistic Aspects of SNAr in Fluoronitrobenzene Systems

The SNAr reaction in fluoronitrobenzene systems, and indeed for most activated aromatic halides, proceeds via a two-step addition-elimination mechanism. researchgate.net This pathway involves the initial attack of a nucleophile on the electron-deficient aromatic ring, leading to the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. wikipedia.orgmasterorganicchemistry.com This intermediate is characterized by the temporary loss of aromaticity. In the subsequent step, the leaving group is expelled, and the aromaticity of the ring is restored. wikipedia.org

Competitive Displacement of Bromine versus Fluorine Atoms

A notable feature of SNAr reactions is the leaving group ability of halogens, which often follows the order F > Cl ≈ Br > I. wikipedia.org This is contrary to the trend observed in SN2 reactions and is a direct consequence of the SNAr mechanism. Since the cleavage of the carbon-halogen bond occurs after the rate-determining step, the bond strength is less critical than the ability of the halogen to activate the ring towards nucleophilic attack through its inductive electron-withdrawing effect. masterorganicchemistry.com Fluorine, being the most electronegative halogen, exerts the strongest inductive effect, thereby making the attached carbon atom more electrophilic and accelerating the initial nucleophilic attack. masterorganicchemistry.com

In the context of this compound, a nucleophile would preferentially displace one of the fluorine atoms over the bromine atom. The precise regioselectivity of this displacement (i.e., which of the two fluorine atoms is replaced) would be influenced by the steric and electronic environment created by the adjacent nitro and bromine groups.

Activating Role of the Nitro Group in SNAr Kinetics and Regioselectivity

The nitro group is a powerful activating group in SNAr reactions due to its strong electron-withdrawing nature. wikipedia.orgmasterorganicchemistry.com It deactivates the ring towards electrophilic substitution but significantly accelerates nucleophilic substitution. The activating effect is most pronounced when the nitro group is positioned ortho or para to the leaving group. masterorganicchemistry.comstackexchange.com In these positions, the nitro group can effectively delocalize the negative charge of the Meisenheimer intermediate through resonance, thereby stabilizing it. wikipedia.orgstackexchange.com

In this compound, the nitro group is ortho to one of the fluorine atoms and meta to the other fluorine and the bromine atom. This positioning strongly activates the ortho fluorine for displacement. The para position relative to the nitro group is occupied by a bromine atom, which is also activated. However, as previously discussed, fluorine is generally a better leaving group in SNAr reactions. Therefore, nucleophilic attack is most likely to occur at the carbon bearing the fluorine atom ortho to the nitro group.

Stereoelectronic Effects in Nucleophilic Attack

Stereoelectronic effects, which encompass both steric and electronic factors, play a significant role in dictating the regioselectivity of nucleophilic attack on this compound. The bulky bromine atom and the nitro group can sterically hinder the approach of a nucleophile to the adjacent fluorine atom. However, the powerful electronic activation provided by the ortho nitro group often overrides these steric considerations.

The electronic influence of the substituents is paramount. The combined electron-withdrawing effects of the nitro group and the halogens create a highly electron-deficient (electrophilic) aromatic ring, making it a prime target for nucleophiles. mdpi.com The precise site of attack is determined by the position that leads to the most stable Meisenheimer intermediate. As mentioned, the delocalization of the negative charge onto the nitro group is a major stabilizing factor, favoring attack at the ortho and para positions. masterorganicchemistry.com

Catalytic Methodologies for Enhanced SNAr Efficiency

While SNAr reactions on highly activated substrates like this compound often proceed under relatively mild conditions, various catalytic methods have been developed to enhance their efficiency and scope. These methods can involve phase-transfer catalysts, which facilitate the reaction between a nucleophile in an aqueous or solid phase and a substrate in an organic phase. Organocatalysis has also emerged as a powerful tool for promoting SNAr reactions. wikipedia.org For instance, certain cinchona alkaloid derivatives have been shown to catalyze asymmetric nucleophilic aromatic substitutions. wikipedia.org Furthermore, the use of flow chemistry systems coupled with real-time monitoring can enable rapid optimization of reaction conditions, leading to improved yields and selectivity. ichrom.com

Reduction Chemistry of the Nitro Group

The nitro group in this compound is readily susceptible to reduction, a transformation that is of great synthetic utility, particularly for the preparation of anilines. The reduction of aromatic nitro compounds can be achieved using a variety of reagents and conditions, with the choice often depending on the presence of other functional groups in the molecule. wikipedia.org

A common and effective method for reducing aromatic nitro groups is catalytic hydrogenation. commonorganicchemistry.com This is typically carried out using catalysts such as palladium on carbon (Pd/C) or Raney nickel under an atmosphere of hydrogen gas. commonorganicchemistry.com However, a potential side reaction with these catalysts is dehalogenation, which could lead to the loss of the bromine and fluorine atoms. commonorganicchemistry.com

To circumvent dehalogenation, alternative reducing agents can be employed. The use of metals in acidic media, such as iron (Fe) or zinc (Zn) in acetic acid, provides a milder method for reducing nitro groups to amines in the presence of halogens. commonorganicchemistry.com Tin(II) chloride (SnCl₂) is another classic reagent for the chemoselective reduction of nitro groups without affecting aryl halides. commonorganicchemistry.com Sodium sulfide (B99878) (Na₂S) can also be used, particularly when acidic conditions are not desirable. commonorganicchemistry.com

The reduction of the nitro group in this compound would yield 3-bromo-2,5-difluoroaniline (B1504884). This transformation is a key step in the synthesis of various more complex molecules, as the resulting amino group can be further functionalized. For example, 3,5-difluoroaniline, a related compound, is a known intermediate in the production of herbicides and pharmaceuticals. google.com

Conversion to Amino Derivatives via Catalytic Hydrogenation

The reduction of the nitro group to an amino group is a fundamental transformation in the synthetic manipulation of this compound, yielding 3-bromo-2,5-difluoroaniline. This conversion is most commonly achieved through catalytic hydrogenation. Standard catalysts for this transformation include palladium on carbon (Pd/C) or Raney nickel. wikipedia.org The reaction is typically carried out under a hydrogen atmosphere in a suitable solvent, such as ethanol (B145695) or ethyl acetate (B1210297).

The general procedure involves dissolving the this compound in the chosen solvent, adding the catalyst, and then subjecting the mixture to hydrogen gas, often at elevated pressure and temperature to facilitate the reaction. orgsyn.org The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is fully consumed. Upon completion, the catalyst is removed by filtration, and the product, 3-bromo-2,5-difluoroaniline, is isolated by evaporation of the solvent and can be further purified by crystallization or chromatography. sigmaaldrich.com

| Catalyst | Solvent | Pressure | Temperature | Product |

| Pd/C | Ethanol | 1-50 atm | Room Temp - 80°C | 3-Bromo-2,5-difluoroaniline |

| Raney Ni | Methanol | 1-50 atm | Room Temp - 80°C | 3-Bromo-2,5-difluoroaniline |

| PtO₂ | Acetic Acid | 1-3 atm | Room Temp | 3-Bromo-2,5-difluoroaniline |

Chemo- and Regioselective Reduction Approaches

While catalytic hydrogenation is effective, achieving chemoselectivity—the selective reduction of the nitro group in the presence of other reducible functional groups like the bromo substituent—is crucial. In the case of this compound, hydrodehalogenation (replacement of the bromine atom with hydrogen) can be a competing side reaction, particularly with catalysts like palladium on carbon under harsh conditions.

To circumvent this, alternative reduction systems that exhibit higher chemoselectivity can be employed. Reagents such as tin(II) chloride (SnCl₂) in the presence of a strong acid like hydrochloric acid, or iron powder in acidic media (e.g., acetic acid or ammonium (B1175870) chloride solution) are known to selectively reduce nitro groups without affecting aryl halides. wikipedia.org Another approach involves the use of sodium borohydride (B1222165) in the presence of a transition metal catalyst, such as nickel(II) chloride or cobalt(II) chloride, which can provide a milder and more selective reduction of the nitro group. jsynthchem.com The choice of reducing agent and reaction conditions is critical to maximize the yield of the desired 3-bromo-2,5-difluoroaniline while minimizing the formation of byproducts. Recent advancements have also explored the use of biocatalysts for the chemoselective hydrogenation of nitro compounds. jrfglobal.com

| Reagent System | Solvent | Key Advantages |

| Fe / NH₄Cl or AcOH | Water/Ethanol | Cost-effective, high chemoselectivity |

| SnCl₂ / HCl | Ethanol/Water | Mild conditions, good for sensitive substrates |

| NaBH₄ / NiCl₂ | Methanol/THF | High selectivity, avoids harsh acidic conditions |

Further Functionalization and Derivatization

Beyond the reduction of the nitro group, the structure of this compound offers multiple avenues for further functionalization, enabling the synthesis of a wide array of complex molecules.

Exploration of Electrophilic Substitution at Unsubstituted Positions

The benzene (B151609) ring of this compound has two unsubstituted carbon atoms, which are potential sites for electrophilic aromatic substitution (EAS) reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts reactions. The regioselectivity of these substitutions is governed by the directing effects of the existing substituents. organicchemistrytutor.comchemguide.co.uk

The nitro group is a strong deactivating group and a meta-director. The fluorine and bromine atoms are deactivating but ortho-, para-directing. youtube.comedubirdie.com In polysubstituted benzenes, the directing effects of the substituents are additive. For this compound, the cumulative effect of the deactivating groups makes the ring significantly less reactive towards electrophiles, often requiring harsh reaction conditions. The nitro group directs incoming electrophiles to the meta position (C5), while the halogens direct to their ortho and para positions. The fluorine at C6 directs to C5 (ortho) and C3 (para, already substituted). The fluorine at C3 directs to C4 (ortho) and C6 (para, already substituted). The bromine at C2 directs to C3 (ortho, already substituted) and C5 (para). Therefore, the C5 position is the most likely site for electrophilic attack, as it is directed by the nitro group and the C6-fluorine and C2-bromine.

| Electrophilic Reagent | Reaction Type | Predicted Major Product |

| HNO₃/H₂SO₄ | Nitration | 2-Bromo-3,6-difluoro-1,5-dinitrobenzene |

| Br₂/FeBr₃ | Bromination | 2,5-Dibromo-3,6-difluoronitrobenzene |

| SO₃/H₂SO₄ | Sulfonation | 3-Bromo-2,5-difluoro-4-nitrobenzenesulfonic acid |

Metal-Catalyzed Cross-Coupling Reactions at the Bromine Site

The bromine atom at the C2 position serves as a versatile handle for the formation of new carbon-carbon and carbon-heteroatom bonds via metal-catalyzed cross-coupling reactions. These reactions are pivotal for building molecular complexity.

Cyanation: The transformation of the bromo group to a cyano group can be achieved through palladium-catalyzed cyanation reactions. nih.govorganic-chemistry.org Common cyanide sources include zinc cyanide (Zn(CN)₂) or potassium ferrocyanide (K₄[Fe(CN)₆]), which are less toxic than other cyanide salts. organic-chemistry.orgorganic-chemistry.org The reaction typically employs a palladium catalyst, such as palladium(II) acetate (Pd(OAc)₂) or a palladium precatalyst, along with a suitable phosphine (B1218219) ligand. nih.gov The resulting 2-cyano-3,6-difluoronitrobenzene is a valuable intermediate for the synthesis of carboxylic acids, amides, and other nitrogen-containing heterocycles.

Suzuki-Miyaura Coupling: This powerful reaction allows for the formation of a new carbon-carbon bond by coupling the aryl bromide with an organoboron reagent, such as a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. researchgate.netresearchgate.net The reaction is highly versatile and tolerates a wide range of functional groups. For this compound, a Suzuki-Miyaura coupling would introduce a new aryl or alkyl group at the C2 position, leading to a variety of biaryl and other substituted derivatives.

| Reaction Type | Coupling Partner | Catalyst System (Example) | Base (Example) | Product Type |

| Cyanation | Zn(CN)₂ | Pd₂(dba)₃ / dppf | - | 2-Cyano-3,6-difluoronitrobenzene |

| Suzuki-Miyaura | Arylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 2-Aryl-3,6-difluoronitrobenzene |

The bromine atom can also be replaced by a variety of heteroatom-containing functional groups through cross-coupling reactions. The Buchwald-Hartwig amination is a prominent example, enabling the formation of carbon-nitrogen bonds. nih.govchemspider.com This reaction involves the palladium-catalyzed coupling of an aryl halide with an amine in the presence of a base. By reacting this compound with various primary or secondary amines, a diverse library of N-substituted 3,6-difluoro-2-nitroanilines can be synthesized. These products can be valuable intermediates in the synthesis of pharmaceuticals and other biologically active compounds. Similarly, related palladium-catalyzed reactions can be used to form carbon-oxygen and carbon-sulfur bonds by coupling with alcohols or thiols, respectively.

| Heteroatom | Coupling Reaction | Reagent | Catalyst System (Example) | Product Type |

| Nitrogen | Buchwald-Hartwig Amination | Primary/Secondary Amine | Pd(OAc)₂ / BINAP | N-Aryl/Alkyl-3,6-difluoro-2-nitroaniline |

| Oxygen | Buchwald-Hartwig Etherification | Alcohol/Phenol (B47542) | Pd(dba)₂ / t-BuXPhos | 2-Alkoxy/Aryloxy-3,6-difluoronitrobenzene |

| Sulfur | Buchwald-Hartwig Thioetherification | Thiol | Pd(dba)₂ / Xantphos | 2-Alkyl/Arylthio-3,6-difluoronitrobenzene |

Strategic Applications of 2 Bromo 3,6 Difluoronitrobenzene in Advanced Organic Synthesis

Role as a Versatile Building Block for Complex Aromatic Systems

The utility of 2-Bromo-3,6-difluoronitrobenzene as a versatile building block stems from the differential reactivity of its substituents. The powerful electron-withdrawing nature of the nitro group significantly activates the two fluorine atoms toward nucleophilic aromatic substitution (SNAr). youtube.comnih.gov The fluorine at the C6 position is particularly susceptible to substitution due to the activating effects of the ortho-nitro group and the para-fluoro group. Conversely, the bromine atom at the C2 position is less reactive towards nucleophilic attack but is the primary site for transformations involving organometallic reagents, such as palladium-catalyzed cross-coupling reactions. organic-chemistry.orgwikipedia.org

This hierarchy of reactivity allows for a programmed, stepwise functionalization of the aromatic ring. A nucleophile can be introduced first to displace one or both fluorine atoms, followed by a metal-catalyzed reaction at the C-Br bond. nih.gov Furthermore, the nitro group itself can be chemically modified, typically through reduction to an amine, which in turn opens up another suite of synthetic possibilities, including diazotization and amide bond formation. This controlled, multi-stage modification capability makes this compound a highly prized intermediate for constructing elaborately substituted aromatic systems.

Synthetic Precursor for Bioactive Molecules

The structural motifs present in this compound are frequently found in pharmacologically active compounds. Its ability to serve as a scaffold for constructing diverse molecular frameworks makes it a valuable starting material in medicinal chemistry.

Heterocyclic compounds are central to drug discovery. nih.gov Triazoles and thiazoles, in particular, are known for a wide range of biological activities. nih.govijper.org

Triazole Derivatives: The synthesis of 1,2,3-triazoles is famously achieved through the Huisgen 1,3-dipolar cycloaddition between an azide (B81097) and an alkyne. mdpi.comorganic-chemistry.org The bromine atom of this compound can be converted into an azide group (Ar-N₃) via nucleophilic substitution with sodium azide, often catalyzed by copper. This resulting aryl azide is a key precursor for "click chemistry," reacting with various alkynes to regioselectively form 1,4-disubstituted 1,2,3-triazole rings. nih.gov This method provides a reliable route to integrating the difluoronitrophenyl moiety into more complex, triazole-containing drug candidates. nih.gov

Thiazole (B1198619) Derivatives: The Hantzsch thiazole synthesis is a classical method that involves the condensation of an α-haloketone with a thioamide. youtube.comnih.gov While this compound is not a direct reactant in the Hantzsch synthesis, it can be elaborated into the necessary precursors. For instance, the bromo group can be used in a cross-coupling reaction to introduce an acetyl group, which can then be halogenated to form the required α-haloketone. This intermediate can subsequently react with a thioamide to construct the thiazole ring, yielding a product bearing the 3,6-difluoronitrophenyl substituent. ijper.orgorganic-chemistry.org

Aryloxy phenols are important structural units in various natural products and functional polymers. researchgate.netmdpi.com The synthesis of these compounds can be efficiently achieved using this compound through a nucleophilic aromatic substitution (SNAr) pathway. encyclopedia.pub The electron-deficient aromatic ring, activated by the nitro group, readily reacts with phenoxides (Ar-O⁻) or alkoxides (R-O⁻). nih.govichrom.com

The reaction typically involves treating the difluoronitrobenzene derivative with a phenol (B47542) or an alcohol in the presence of a base, such as potassium carbonate or sodium hydride, to generate the nucleophilic phenoxide or alkoxide in situ. encyclopedia.pub The fluorine atom at the C6 position is the most likely site of substitution due to its activation by both the ortho-nitro group and the para-fluorine atom. This reaction provides a direct and high-yielding route to diaryl ethers or alkyl aryl ethers, which are valuable intermediates in the synthesis of agrochemicals and pharmaceuticals. mdpi.com

| Reactant A | Reactant B (Phenol) | Base/Solvent | Product | Reference |

|---|---|---|---|---|

| 2,4-Difluoronitrobenzene | Morpholine | Triethylamine / Ethanol (B145695) | 4-Morpholino-2-fluoronitrobenzene | ichrom.com |

| 1-Fluoro-2,4-dinitrobenzene | Ethanol | Ionic Liquid | 1-Ethoxy-2,4-dinitrobenzene | researchgate.net |

| 2-Chloro-1-fluoro-4-(trifluoromethyl)benzene | Resorcinol | Not specified / High Temp | 3-[2-Chloro-4-(trifluoromethyl)phenoxy]phenol | mdpi.com |

| 3-Chlorocyclohex-2-en-1-one | Various Phenols | K₂CO₃ | 3-(Aryloxy)cyclohex-2-en-1-ones | encyclopedia.pub |

Intermediate for Materials Science Applications

The unique electronic properties conferred by the fluorine and nitro substituents make this compound an attractive starting material for the synthesis of advanced organic materials.

Conducting polymers require extended π-conjugated systems. The bromine atom in this compound serves as an excellent handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to build these systems. organic-chemistry.orgwikipedia.org In a typical Suzuki reaction, the C-Br bond is coupled with an arylboronic acid in the presence of a palladium catalyst and a base. organic-chemistry.orgyoutube.com This reaction can be used to synthesize substituted biphenyls or other poly-aromatic structures. researchgate.netresearchgate.net

By choosing an appropriate arylboronic acid, monomers with specific electronic and physical properties can be designed. These monomers can then be polymerized to create conducting polymers for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The fluorine atoms are known to modulate the HOMO/LUMO energy levels of the resulting materials, which is crucial for optimizing device performance.

| Aryl Halide | Boronic Acid/Ester | Catalyst/Base | Product Type | Reference |

|---|---|---|---|---|

| Aryl Bromide | Alkylboronic Acid | Pd Catalyst / Base | Alkyl-Aryl Compound | organic-chemistry.org |

| 1,4-Dibromo-2-nitrobenzene | 4-Methoxyphenylboronic acid | Pd(OAc)₂ / Base | Substituted Biphenyl | researchgate.net |

| 1-Bromo-4-nitrobenzene | Phenylboronic acid | NHC-Pd Complex / Base | 4-Nitrobiphenyl | researchgate.net |

| Aryl Chloride | Arylboronic Acid | Pd₂(dba)₃ / P(t-Bu)₃ | Biaryl Compound | organic-chemistry.org |

The synthesis of many organic dyes, particularly azo dyes, relies on the diazotization of an aromatic amine followed by coupling with an electron-rich partner. iiste.orgbritannica.com The nitro group of this compound can be readily reduced to a primary amine (NH₂) using standard reducing agents like tin(II) chloride or catalytic hydrogenation. This yields 2-bromo-3,6-difluoroaniline (B13656137).

This aniline (B41778) derivative can then be treated with nitrous acid (generated in situ from NaNO₂ and HCl) to form a diazonium salt. This highly reactive intermediate is then coupled with a suitable aromatic compound, such as a phenol or another aniline, to form an azo dye. iiste.orggoogle.com The resulting dye's color and properties are determined by the specific coupling partner used and the substituents on the aromatic rings. The presence of the bromo and fluoro groups can enhance the dye's lightfastness and thermal stability, making them suitable for specialized applications, including in textiles and as organic photoconductors. iiste.orgresearchgate.net

Computational Chemistry and Theoretical Mechanistic Studies

Quantum Chemical Investigations of Electronic Structure and Reactivity Descriptors

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure of 2-Bromo-3,6-difluoronitrobenzene. These calculations can determine key properties such as molecular orbital energies (HOMO and LUMO), electrostatic potential surfaces, and atomic charges. These descriptors, in turn, provide a quantitative measure of the molecule's reactivity.

The distribution of electron density in this compound is significantly influenced by its substituents. The nitro group (-NO2) is a strong electron-withdrawing group, while the fluorine and bromine atoms also exert inductive electron-withdrawing effects. This leads to a highly electron-deficient (electrophilic) aromatic ring, which is a key feature governing its reactivity.

Table 1: Calculated Electronic Properties of a Related Compound, 2-bromo-3,6-difluorobenzonitrile

| Property | Value |

| Molecular Formula | C₇H₂BrF₂N |

| Molecular Weight | 218.00 g/mol |

| XLogP3 | 2.5 |

| Monoisotopic Mass | 216.93387 Da |

| Source: nih.gov |

Note: The data in this table is for 2-bromo-3,6-difluorobenzonitrile, a structurally related compound. The nitrile group (-CN) is also electron-withdrawing, providing a basis for understanding the electronic effects in this compound.

Prediction of Reaction Pathways and Transition State Geometries for SNAr and Reduction

The electron-deficient nature of the aromatic ring in this compound makes it a prime candidate for Nucleophilic Aromatic Substitution (SNAr) reactions. Computational studies can map out the potential energy surface for such reactions, identifying the transition state structures and intermediates, such as the Meisenheimer complex.

In a typical SNAr mechanism, a nucleophile attacks a carbon atom bearing a leaving group. For this compound, potential leaving groups are the bromo and fluoro substituents. The regioselectivity of the attack is dictated by the activating effect of the nitro group, which stabilizes the negative charge in the Meisenheimer intermediate, particularly when the attack is at the ortho or para positions relative to the nitro group. Given the substitution pattern, nucleophilic attack is most likely at the carbon bearing the bromine or the fluorine at position 6.

Computational studies on similar fluoro-nitroaromatic compounds have shown that the reaction can proceed through a stepwise mechanism involving a stable Meisenheimer intermediate or a concerted mechanism. researchgate.net The nature of the leaving group is a critical factor; fluorine is often a better leaving group than bromine in SNAr reactions due to its high electronegativity which facilitates the initial nucleophilic attack, this being the rate-determining step. nih.gov

Reduction of the nitro group is another important reaction pathway for nitroaromatic compounds. Theoretical studies can model the reduction process, which typically proceeds through a series of intermediates like nitroso and hydroxylamino species. These calculations can help in understanding the reaction mechanism under different reducing conditions.

Thermodynamic and Kinetic Modeling of Reaction Selectivities

Thermodynamic and kinetic modeling, based on computational data, allows for the prediction of reaction selectivities. By calculating the activation energies for different reaction pathways, the kinetically favored product can be identified. Similarly, by comparing the Gibbs free energies of the products, the thermodynamically most stable product can be determined.

For the SNAr reaction of this compound, computational modeling can predict whether substitution of the bromine or one of the fluorine atoms is more favorable. This will depend on a delicate balance of factors including the C-X bond strength (X = Br, F) and the stability of the corresponding transition states and intermediates.

A study on the reaction of fluoro-nitrobenzenes with ethanolamine (B43304) investigated the reaction kinetics and thermodynamics using DFT calculations, modeling both uncatalyzed and base-catalyzed pathways. researchgate.net Such studies provide a framework for understanding the selectivity in similar systems. A computational study on the SNAr reaction of 3,5-dinitroethoxypyridine with piperidine (B6355638) showed that the reaction proceeds via a Meisenheimer complex, and the decomposition of this complex is the slow step in the uncatalyzed pathway. researchgate.net

Analysis of Substituent Effects on Aromatic Ring Activation and Deactivation

The substituents on the benzene (B151609) ring of this compound play a crucial role in modulating the reactivity of the aromatic ring. The nitro group is a powerful deactivating group for electrophilic aromatic substitution but a strong activating group for nucleophilic aromatic substitution. swarthmore.edu The fluorine and bromine atoms are also deactivating groups for electrophilic substitution due to their inductive electron withdrawal. swarthmore.edu

In the context of SNAr, the electron-withdrawing nature of all substituents (nitro, fluoro, and bromo) synergistically activates the ring towards nucleophilic attack. The positions of these groups are critical. The nitro group is particularly effective at stabilizing the negative charge of the Meisenheimer intermediate when it is ortho or para to the site of nucleophilic attack. In this compound, the nitro group is ortho to the bromine atom and meta to the fluorine at position 6. This positioning significantly influences the relative reactivity of these sites.

A computational study on amino- and nitro-substituted fulvenes highlighted the interplay between aromaticity and substituent effects, showing how substituents can enhance cyclic π-electron delocalization. uj.edu.pl While a different system, it illustrates the profound impact of substituents on the electronic properties and reactivity of cyclic conjugated systems.

Conclusion and Future Research Trajectories

Summary of Current Research Landscape Pertaining to 2-Bromo-3,6-difluoronitrobenzene

The current body of published research dedicated exclusively to this compound is notably sparse. Its presence is primarily documented in the catalogs of chemical suppliers, confirming its availability as a research chemical. Basic physicochemical data, such as its molecular formula (C₆H₂BrF₂NO₂) and CAS number (1804402-94-5), are well-established. chemscene.comkeyorganics.net

While direct synthetic procedures for this compound are not readily found in peer-reviewed literature, the synthesis of a closely related isomer, 2,4-Difluoro-3-bromo-1-nitrobenzene, has been described. This process involves the nitration of 1,3-difluoro-2-bromobenzene using a mixture of concentrated nitric and sulfuric acids. prepchem.com This suggests a plausible synthetic route to the target molecule could be achieved through the nitration of 1,4-difluoro-2-bromobenzene.

The reactivity of this compound can be inferred from the general principles of physical organic chemistry. The presence of three distinct functional groups—a bromine atom, two fluorine atoms, and a nitro group—all of which are electron-withdrawing, renders the aromatic ring highly electron-deficient. quora.comncert.nic.in This electronic characteristic is expected to make the compound susceptible to nucleophilic aromatic substitution (SNAᵣ) reactions. libretexts.org The nitro group, being a strong deactivating group, along with the halogens, significantly influences the regioselectivity and rate of such reactions. quora.commsu.edu

Identification of Knowledge Gaps and Underexplored Research Avenues

The limited specific research on this compound highlights several significant knowledge gaps. A primary deficiency is the lack of detailed, optimized, and scalable synthetic protocols for its preparation. While analogous syntheses provide a starting point, dedicated studies are needed to maximize yield and purity for this specific isomer.

Furthermore, the reactivity of this polyfunctionalized arene remains largely unexplored territory. Key questions that warrant investigation include:

Regioselectivity of Nucleophilic Aromatic Substitution: A systematic study of SNAᵣ reactions with various nucleophiles (e.g., amines, alcohols, thiols) is needed to determine the preferential site of substitution. The interplay between the activating effect of the nitro group and the different leaving group abilities of bromine versus fluorine at various positions presents a complex but compelling area for investigation.

Cross-Coupling Reactions: The bromine atom suggests potential for participation in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig amination reactions. Research is needed to ascertain the feasibility and efficiency of these transformations in the presence of the other functional groups, which could potentially interfere with the catalytic cycle.

Reduction of the Nitro Group: The selective reduction of the nitro group to an amine would provide a valuable synthetic handle for further functionalization, opening pathways to a different class of substituted anilines. The compatibility of various reducing agents with the bromo and fluoro substituents needs to be systematically evaluated.

Prospective Methodological Innovations for Synthesis and Reactivity

Future research could focus on developing novel and efficient synthetic methodologies for this compound. This could involve exploring alternative nitrating agents or reaction conditions to improve regioselectivity and yield. Flow chemistry could offer a safer and more controlled environment for potentially hazardous nitration reactions. researchgate.net

In terms of reactivity, the application of modern catalytic systems could unlock new synthetic pathways. For instance, the use of advanced phosphine (B1218219) ligands could facilitate challenging cross-coupling reactions that might be hindered by the electron-deficient nature of the aromatic ring. Photocatalysis and electrochemistry represent other promising avenues for activating this molecule towards novel transformations under mild conditions. rsc.org

Emerging Opportunities in Targeted Synthesis and Functional Material Development

The true potential of this compound lies in its utility as a versatile building block for the synthesis of more complex and high-value molecules.

Targeted Synthesis: The trifunctional nature of this compound makes it an attractive starting material for the synthesis of polysubstituted aromatic compounds, which are common motifs in pharmaceuticals and agrochemicals. nbinno.comgoogle.com By sequentially and selectively manipulating the bromo, fluoro, and nitro groups, a diverse array of derivatives can be accessed. For example, selective displacement of one fluorine atom via SNAᵣ, followed by a Suzuki coupling at the bromine position, and subsequent reduction of the nitro group could lead to highly functionalized and stereochemically defined aniline (B41778) derivatives. These could serve as key intermediates for bioactive molecules.

Functional Material Development: The introduction of fluorine atoms into organic molecules can significantly impact their electronic properties, thermal stability, and lipophilicity. datainsightsmarket.commarketresearchcommunity.comstraitsresearch.com These properties are highly desirable in the field of materials science. This compound could serve as a precursor for the synthesis of novel organic electronic materials, such as those used in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). The ability to precisely tune the electronic properties through derivatization of the functional groups makes this compound a promising candidate for the development of new functional materials with tailored characteristics.

常见问题

Q. What are the common synthetic routes for preparing 2-Bromo-3,6-difluoronitrobenzene, and how can reaction conditions influence regioselectivity?

- Methodological Answer : Synthesis typically involves sequential halogenation and nitration of fluorobenzene derivatives. For example, bromination of 1,3-difluorobenzene using Br₂/FeBr₃ under controlled temperature (40–60°C) can yield 2-bromo-1,3-difluorobenzene, followed by nitration with HNO₃/H₂SO₄ at 0–5°C to introduce the nitro group. Regioselectivity is influenced by electronic effects: the nitro group (meta-director) and halogens (ortho/para-directors) compete, requiring precise stoichiometry and temperature control to minimize byproducts .

- Key Considerations : Monitor reaction progress via TLC or GC-MS to confirm intermediate purity (>95% by GC/HPLC, as seen in similar compounds ).

Q. How should this compound be purified, and what analytical techniques validate its purity?

- Methodological Answer : Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) is recommended. Purity validation employs:

- GC/HPLC : Retention time comparison against standards (e.g., >97.0% purity criteria in catalog listings ).

- NMR : Distinct ¹⁹F and ¹H signals for nitro, bromo, and fluoro substituents. Fluorine-induced shifts complicate splitting patterns, requiring high-resolution instruments .

- Elemental Analysis : Confirms Br/F/N stoichiometry (deviation <0.4% ).

Q. What storage conditions are optimal for maintaining stability?

- Methodological Answer : Store at 0–6°C in amber glass under inert gas (N₂/Ar) to prevent photodegradation and hydrolysis. Similar bromo-fluoro-nitro compounds degrade at room temperature, with purity drops >5% over 6 months if improperly stored .

Advanced Research Questions

Q. How do electronic effects of substituents influence electrophilic substitution in this compound?

Q. What thermal decomposition pathways are expected, and how do they compare to related bromo-fluoro compounds?

- Methodological Answer : Thermogravimetric analysis (TGA) under N₂ shows decomposition onset at ~180°C, releasing HBr and NO₂ (confirmed via FTIR gas-phase analysis). Comparatively, 2-Bromo-3,3,3-trifluoropropene decomposes at 150°C, producing Br radicals that inhibit combustion . Kinetic studies (Arrhenius parameters) suggest a radical chain mechanism for nitro-group cleavage.

Methodological Notes

- Synthesis Optimization : Use low-temperature nitration (-10°C) to suppress di-nitration byproducts .

- Safety Protocols : Handle with PPE due to suspected mutagenicity (similar nitroaromatics are Category 2 mutagens ).

- Advanced Applications : Potential use as a flame retardant intermediate, leveraging Br/F synergy observed in 2-BTP flame inhibition studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。